N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide is a compound that belongs to the class of benzamides It features a benzodioxin moiety, which is a bicyclic structure containing two oxygen atoms, fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification methods such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products are substituted amides or other nitrogen-containing compounds.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[methyl(methylsulfonyl)amino]benzamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylbenzamide |
InChI |
InChI=1S/C16H15NO3/c1-11-4-2-3-5-13(11)16(18)17-12-6-7-14-15(10-12)20-9-8-19-14/h2-7,10H,8-9H2,1H3,(H,17,18) |
InChI Key |
QCZUTPXXEUABHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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